molecular formula C7H9N3O B2670211 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one CAS No. 1692264-27-9

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one

Cat. No.: B2670211
CAS No.: 1692264-27-9
M. Wt: 151.169
InChI Key: RXRCJNKOALAMIY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3. Pyridazinones are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one typically involves the reaction of N-R-3-piperidone with a secondary amine to form an enamine. This enamine then undergoes a nucleophilic substitution reaction with ethyl glyoxylate to yield the desired product . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing various catalysts and reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one can be compared with other pyridazinone derivatives, such as:

    Pyridazin-3(2H)-one: Known for its cardiovascular and anti-inflammatory properties.

    Pyridaben: An agrochemical used as a miticide.

    Norflurazon: A herbicide with a pyridazinone core.

The uniqueness of this compound lies in its specific ring structure and the diverse range of biological activities it exhibits, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-4-6-5(9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRCJNKOALAMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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